molecular formula C6H10BrNO B11905242 5-Oxaspiro[2.4]heptan-6-imine hydrobromide CAS No. 491572-79-3

5-Oxaspiro[2.4]heptan-6-imine hydrobromide

Cat. No.: B11905242
CAS No.: 491572-79-3
M. Wt: 192.05 g/mol
InChI Key: YVXJXBKZADVHMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxaspiro[24]heptan-6-imine hydrobromide is a chemical compound with the molecular formula C6H9NO·HBr It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxaspiro[2.4]heptan-6-imine hydrobromide typically involves the cyclization of intermediate compounds. One known method involves the conversion of [3-(hydroxymethyl)oxetan-3-yl]acetonitrile with hydrogen bromide, followed by cyclization with zinc to form the desired spiro compound . The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Oxaspiro[2.4]heptan-6-imine hydrobromide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxaspiro compounds with different functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

5-Oxaspiro[2.4]heptan-6-imine hydrobromide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of spiro compounds with potential pharmaceutical applications.

    Biology: The compound’s unique structure makes it a subject of study in biological systems, where it may interact with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of fine chemicals and as a building block for more complex industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Oxaspiro[2.4]heptan-6-imine hydrobromide involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The spiro structure may also influence the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    5-Oxaspiro[2.4]heptan-6-one: This compound is structurally similar but lacks the imine group, which may result in different chemical reactivity and biological activity.

    5-Oxaspiro[2.4]heptane-4,6-dione: Another related compound with different functional groups, leading to distinct chemical properties and applications.

Uniqueness

5-Oxaspiro[24]heptan-6-imine hydrobromide is unique due to its imine group and spiro structure, which confer specific chemical reactivity and potential biological activity

Properties

CAS No.

491572-79-3

Molecular Formula

C6H10BrNO

Molecular Weight

192.05 g/mol

IUPAC Name

5-oxaspiro[2.4]heptan-6-imine;hydrobromide

InChI

InChI=1S/C6H9NO.BrH/c7-5-3-6(1-2-6)4-8-5;/h7H,1-4H2;1H

InChI Key

YVXJXBKZADVHMP-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(=N)OC2.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.